3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Overview
Description
3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the condensation of 3,4-dimethoxybenzoyl chloride with 3-methyl-1,3-benzothiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzothiazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the benzothiazole moiety, resulting in different chemical and biological properties.
N-(3-Methyl-1,3-benzothiazol-2-ylidene)benzamide:
3,4-Dimethoxy-N-(2-benzothiazolyl)benzamide: Similar structure but with variations in the substitution pattern on the benzothiazole ring.
Uniqueness
3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to the presence of both methoxy groups and a benzothiazole moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19-12-6-4-5-7-15(12)23-17(19)18-16(20)11-8-9-13(21-2)14(10-11)22-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGPXBKSMWABFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816355 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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